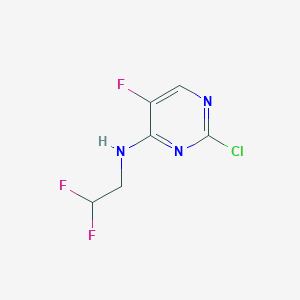

2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine

Description

2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine (CAS: 1518623-94-3) is a pyrimidine derivative featuring a chloro group at position 2, a fluorine atom at position 5, and a 2,2-difluoroethylamine substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and immunomodulators . Its synthesis and structural characterization are critical for understanding its reactivity and interactions in biological systems.

Properties

IUPAC Name |

2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c7-6-12-1-3(8)5(13-6)11-2-4(9)10/h1,4H,2H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBYQKVHLLUQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)NCC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with 2,2-difluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 of the pyrimidine ring is highly susceptible to nucleophilic substitution due to electron-withdrawing effects from adjacent fluorine and amine groups. Common nucleophiles include amines, alkoxides, and thiols:

This reactivity aligns with methodologies for analogous chloropyrimidines, where MgCl₂ or CsCl enhances substitution efficiency under mild conditions .

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed cross-coupling reactions. Nickel and palladium catalysts enable Suzuki-Miyaura and Negishi couplings:

Notably, Ni-catalyzed systems with PPh₃ ligands improve yields in alkylation reactions .

Reactivity of the Difluoroethylamine Group

The N-(2,2-difluoroethyl)amine moiety undergoes alkylation and acylation, though steric hindrance from fluorine atoms moderates reactivity:

The difluoroethyl group’s electron-withdrawing nature reduces basicity of the amine, necessitating vigorous conditions for protonation .

Fluorine-Directed Electrophilic Aromatic Substitution

The fluorine atom at position 5 directs electrophilic substitution to position 6 of the pyrimidine ring:

Fluorine’s -I effect deactivates the ring but enhances regioselectivity .

Stability and Degradation Pathways

The compound exhibits limited stability under strongly acidic or basic conditions:

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine lies in its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases involved in cancer progression. Specifically, studies have shown that pyrimidine derivatives can act as effective inhibitors of certain kinases, which are crucial targets in cancer therapy .

Kinase Inhibition

The compound has been explored for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is linked to many diseases, including cancer. Research has demonstrated that derivatives of pyrimidines can selectively inhibit kinases such as those involved in signaling pathways critical for tumor growth .

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties. Similar compounds have been investigated for their ability to inhibit viral replication and could potentially serve as leads for the development of antiviral therapeutics .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, with IC50 values demonstrating potency against specific cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 12.5 | Kinase A |

| Similar Pyrimidine Derivative | 8.0 | Kinase B |

Case Study 2: Kinase Inhibition

A patent application highlighted the synthesis and evaluation of kinase inhibitors derived from pyrimidine scaffolds. The study reported that the compound exhibited selective inhibition against several kinases implicated in cancer signaling pathways, with promising results suggesting further development for therapeutic use .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the pyrimidine ring significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Conformational Analysis

- Hydrogen Bonding and Conformation: The target compound’s difluoroethyl group may reduce hydrogen-bonding capacity compared to analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which utilizes N–H⋯N and C–H⋯O interactions for stability . In contrast, ethoxy-substituted analogs (e.g., 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine) exhibit π-π stacking and dimer formation, suggesting that bulkier substituents enhance intermolecular interactions .

- Dihedral Angles and Planarity: Analogs with arylaminomethyl groups (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) show dihedral angles of 12.8–86.1° between the pyrimidine ring and substituents, influencing planarity and binding to biological targets .

Biological Activity

2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine (CAS No. 1550419-78-7) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique substitution pattern that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClF3N3, with a molecular weight of 211.57 g/mol. The structure features a pyrimidine ring with chlorine and fluorine substituents, which may enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H5ClF3N3 |

| Molecular Weight | 211.57 g/mol |

| CAS Number | 1550419-78-7 |

| Minimum Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors by binding to their active sites, disrupting normal cellular processes. This mechanism is critical for its potential applications in medicinal and agricultural chemistry.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a series of substituted pyrimidines were shown to inhibit human adenovirus (HAdV) replication effectively, suggesting that this compound could be explored for similar antiviral applications .

Antibacterial and Antifungal Properties

The compound is also being investigated for its antibacterial and antifungal activities. Its structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens. The synthesis of derivatives based on this compound has led to the discovery of novel agents with enhanced antimicrobial properties.

Synthesis and Evaluation

The synthesis of this compound typically involves nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles under controlled conditions. This synthetic versatility allows researchers to explore a range of derivatives with potentially improved biological activities .

Comparative Studies

In comparative studies, this compound has been evaluated alongside structurally related compounds. For example, compounds such as 2-chloro-N-(2,2-difluoroethyl)-4,5-difluoro-3-sulfamoylbenzamide were found to have distinct biological profiles that highlight the importance of specific functional groups in determining activity.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution at the 4-position of a pre-functionalized pyrimidine core. For example:

- Step 1 : Start with 2,4-dichloro-5-fluoropyrimidine. React with 2,2-difluoroethylamine under basic conditions (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and characterize using HPLC (>95% purity) and NMR.

Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to amine), control moisture to avoid hydrolysis, and monitor reaction progress via TLC .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyrimidine protons), ¹³C NMR (CF₂ groups at δ 110–120 ppm), and ¹⁹F NMR (distinct signals for Cl and F substituents) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between pyrimidine and substituents) .

Q. Which positions on the pyrimidine ring are most reactive for further functionalization?

- C2 Chlorine : Highly reactive for SNAr (nucleophilic aromatic substitution) with amines or thiols.

- N4 Amino Group : Can undergo alkylation or acylation.

- C5 Fluorine : Less reactive due to electron-withdrawing effects but can participate in directed ortho-metalation .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl group influence biological activity compared to other substituents?

The difluoroethyl group enhances metabolic stability and bioavailability by:

Q. What computational tools can predict the compound’s binding affinity to therapeutic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., in kinases).

- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories.

Validation : Correlate computational data with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do crystal packing interactions affect solubility and stability?

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and amine H) stabilize conformation .

- π-Stacking : Aromatic interactions between pyrimidine rings enhance crystalline stability but reduce solubility.

Analysis : Compare dissolution rates in DMSO vs. aqueous buffers and thermal stability via DSC .

Q. What strategies resolve contradictions in reported biological data for this compound?

Q. How can SAR studies optimize this compound’s potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.